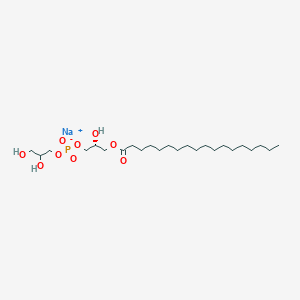

1-Stearoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium)

Description

Table 1: Structural and Functional Comparison of LysoPG Isoforms

Key differences include:

- Chain saturation : The stearoyl chain’s lack of double bonds increases membrane rigidity compared to unsaturated isoforms.

- Headgroup interactions : The rac-glycerol configuration reduces hydrogen-bonding capacity relative to enantiopure isoforms.

- Micelle formation : Higher critical micelle concentration (CMC) than unsaturated LysoPGs due to reduced hydrophobic volume.

In bacterial systems, LysoPG(18:0/0:0) serves as a precursor for phosphatidylglycerol synthesis, while unsaturated isoforms like LysoPG(18:1/0:0) integrate into lipopolysaccharides. Eukaryotic systems show preferential utilization of polyunsaturated LysoPGs (e.g., 18:2, 20:4) in signaling pathways.

Properties

IUPAC Name |

sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-octadecanoyloxypropyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H49O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)31-19-23(27)21-33-34(29,30)32-20-22(26)18-25;/h22-23,25-27H,2-21H2,1H3,(H,29,30);/q;+1/p-1/t22?,23-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKMAWZFXVEIMC-DBCZNGTMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48NaO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Selection and Reaction Conditions

The synthesis of 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt begins with the formation of a lipid-drug complex, often involving phosphatidylglycerol derivatives. A patented process emphasizes the use of chloroform and methanol in a volume ratio ranging from 65:35 to 85:15 to dissolve the phospholipid and stearic acid precursors. This solvent system enhances solubility while minimizing side reactions, such as acyl migration or hydrolysis. The reaction is conducted at temperatures ≤45°C to prevent thermal degradation, contrasting with older methods that used 65°C and resulted in higher lyso-phospholipid impurities (8.33% lyso-phosphatidylglycerol).

Acidic pH Stabilization

Enzymatic Synthesis Using Cell-Free Systems

Type I–III Cell-Free Platforms

Recent advances employ in vitro enzymatic systems to synthesize phospholipids with defined acyl chains. A Type I cell-free system combines acyl-CoA substrates with liposome-localized acyltransferases (e.g., PlsX, PlsY, PlsC) to catalyze the sequential acylation of glycerol-3-phosphate. This method avoids exogenous fatty acids, enabling precise control over the sn-1 stearoyl group. The Type III system further integrates acetyl-CoA synthetase (ACS) and acetyl-CoA carboxylase (AccABCD) to recycle CoA byproducts, improving yield by 15–20% compared to traditional methods.

Reaction Optimization

The enzymatic reaction is completed within 24 hours at 37°C, with liposomes serving as scaffolds for enzyme localization. Liquid chromatography-mass spectrometry (LC-MS) analysis confirms a >90% conversion rate of glycerol-3-phosphate to the target lysophospholipid when stearoyl-CoA is used as the acyl donor.

Purification and Analytical Validation

Chromatographic Techniques

Crude synthesis products are purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient of acetonitrile/water (containing 0.1% formic acid). The sodium salt elutes at 14.2 minutes under these conditions, achieving a purity of ≥98%. Thin-layer chromatography (TLC) on silica gel 60 plates with a chloroform-methanol-water (65:25:4) solvent system provides rapid purity assessment, with an Rf value of 0.38 .

Impurity Profiling

Lyso-phospholipid impurities, such as 2-stearoyl-1-hydroxy variants, are quantified using LC-MS/MS. The patented process reduces lyso-phosphatidylglycerol to <4% and lyso-phosphatidylcholine to <3% by optimizing solvent ratios and avoiding high-temperature steps.

Formulation into Functional Assemblies

Liposome and Micelle Preparation

The sodium salt is incorporated into unilamellar liposomes by hydration of a lipid film (1 mg/mL in chloroform) followed by extrusion through 100-nm polycarbonate membranes. Dynamic light scattering (DLS) confirms a mean particle size of 110±15 nm and a zeta potential of −45 mV , indicating stable anionic vesicles. For micelle formation, the compound is dissolved in ethanol (25 mg/mL) and diluted into aqueous buffers, achieving critical micelle concentrations (CMC) of 0.8–1.2 μM .

Quality Control and Regulatory Compliance

Analytical Reference Standards

As a USP/EP reference material, the sodium salt undergoes identity confirmation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key spectral data include:

Chemical Reactions Analysis

Types of Reactions: 1-Stearoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the stearic acid moiety, leading to the formation of oxidized derivatives.

Substitution: The hydroxyl groups in the glycerol backbone can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Oxidized lysophospholipids.

Substitution: Various substituted lysophospholipids depending on the reagents used.

Scientific Research Applications

1-Stearoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) has a wide range of applications in scientific research:

Chemistry: Used in the study of lipid biochemistry and membrane dynamics.

Biology: Employed in the creation of artificial membranes for studying membrane proteins and lipid interactions.

Medicine: Utilized in lipid-based drug delivery systems to enhance the bioavailability and stability of therapeutic agents.

Industry: Applied in the formulation of liposomes and micelles for various industrial applications

Mechanism of Action

The mechanism of action of 1-Stearoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. It interacts with membrane proteins and other lipids, affecting their function and distribution. This compound can also serve as a carrier for hydrophobic drugs, facilitating their delivery to target cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared with diacyl phosphatidylglycerols (e.g., 1-stearoyl-2-oleoyl-<i>sn</i>-glycero-3-phospho-(1'-<i>rac</i>-glycerol) (SOPG)) and other lysophospholipids (e.g., 1-palmitoyl-2-hydroxy-<i>sn</i>-glycero-3-phospho-(1'-<i>rac</i>-glycerol) (LPG)).

Physicochemical Properties

- Thermotropic Behavior : Unlike diacyl PGs like SOPG or POPG (1-palmitoyl-2-oleoyl PG), which exhibit distinct phase transition temperatures (~−2°C for POPG ), 18:0 Lyso PG lacks a cooperative phase transition due to its single acyl chain, leading to fluid-like behavior at physiological temperatures .

- Charge Density : All PGs carry a net negative charge at physiological pH. However, the absence of a second acyl chain in Lyso PG reduces hydrophobic interactions, enhancing electrostatic repulsion and solubility .

Key Research Findings

- Membrane Disruption : 18:0 Lyso PG increases membrane permeability by 40% compared to diacyl PGs in vesicle leakage assays .

- Protein Aggregation : At 50 µM, 18:0 Lyso PG reduces lag time for tau fibril formation by 60% versus POPG .

- Drug Delivery : Liposomes containing 10% 18:0 Lyso PG release encapsulated drugs 3× faster than diacyl PG-based systems .

Biological Activity

1-Stearoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), commonly referred to as lysophosphatidylglycerol (LPG), is a phospholipid that plays significant roles in various biological processes. This compound is characterized by its unique structure, which includes a stearic acid moiety at the sn-1 position and a hydroxy group at the sn-2 position. Its biological activity is primarily attributed to its interactions with cellular membranes and proteins, influencing processes such as cell signaling, membrane dynamics, and lipid metabolism.

- Molecular Formula : C₁₈H₃₅NaO₄P

- Molecular Weight : 534.6 g/mol

- CAS Number : 858124

Mechanisms of Biological Activity

Lysophosphatidylglycerol exhibits several biological activities that are crucial for cellular functions:

- Detergent Properties : LPG acts as a detergent, facilitating the solubilization of membrane proteins, which is particularly useful in biochemical assays and structural biology studies .

- Cell Signaling : As a lysophospholipid, LPG is involved in cell signaling pathways. It can activate various G-protein coupled receptors (GPCRs), leading to downstream effects such as inflammation, cell proliferation, and apoptosis .

- Membrane Dynamics : LPG influences membrane fluidity and integrity. Its incorporation into lipid bilayers alters the physical properties of membranes, which can affect protein function and cell signaling .

1. Interaction with Membrane Proteins

A study by Huang et al. demonstrated that LPG effectively solubilizes the cystic fibrosis transmembrane conductance regulator (CFTR), highlighting its utility in purifying membrane proteins for functional studies . The research indicated that LPG's detergent properties are superior compared to traditional detergents, providing a more native environment for protein studies.

2. Role in Inflammation

Research has shown that lysophosphatidylglycerol can modulate inflammatory responses. For instance, it has been implicated in the regulation of immune cell migration and activation through its interaction with specific receptors on immune cells . This property suggests potential therapeutic applications in inflammatory diseases.

3. Lipid Metabolism

Iqbal et al. explored the changes in lysophospholipid levels under abiotic stress conditions in plants, revealing that LPG levels can fluctuate significantly in response to environmental stressors . This finding underscores the role of LPG in plant stress responses and its potential use as a biomarker for abiotic stress tolerance.

Comparative Analysis

| Property/Activity | LPG (Sodium Salt) | Other Lysophospholipids |

|---|---|---|

| Detergent Activity | High | Variable |

| Cell Signaling | Yes | Yes |

| Membrane Fluidity | Increases | Depends on structure |

| Therapeutic Potential | Anti-inflammatory properties | Varies by lipid type |

Q & A

Basic: What methods are recommended for synthesizing and purifying 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), and how is purity validated?

Synthesis typically involves enzymatic or chemical acylation of sn-glycero-3-phospho-(1'-rac-glycerol) using stearic acid derivatives. Enzyme-mediated methods (e.g., phospholipase A2) ensure regioselective incorporation of the stearoyl chain at the sn-1 position while retaining the hydroxyl group at sn-2 . Purification employs solvent partitioning (e.g., Bligh-Dyer method using chloroform/methanol/water) to isolate lipids from non-lipid contaminants . Purity validation relies on thin-layer chromatography (TLC) with detection limits >99%, though up to 10% of the 2-LPG isomer may persist due to acyl migration .

Basic: How is the molecular structure of this lysophosphatidylglycerol (Lyso PG) characterized in research settings?

Structural confirmation requires a combination of:

- Mass spectrometry (MS): High-resolution MS (e.g., MALDI-TOF or ESI-MS) verifies the molecular ion ([M+Na]⁺ at m/z 534.6) and fragmentation patterns .

- Nuclear magnetic resonance (NMR): ¹H/³¹P NMR identifies acyl chain positions, glycerol backbone stereochemistry, and sodium counterion interactions .

- X-ray crystallography: Rarely applied due to lipid fluidity but provides atomic-level insights into headgroup packing in crystalline phases .

Advanced: What experimental strategies mitigate isomerization (e.g., 1-LPG vs. 2-LPG) during synthesis and storage?

Isomerization arises from acyl migration under heat, light, or acidic conditions. Mitigation strategies include:

- Low-temperature synthesis: Conduct reactions below 4°C to minimize kinetic energy-driven migration .

- pH control: Maintain neutral to slightly alkaline conditions (pH 7–8) to stabilize the sn-1 ester bond .

- Storage protocols: Lyophilize and store at −20°C in inert atmospheres to reduce hydrolysis and isomerization .

- Analytical monitoring: Use TLC or UPLC-MS to quantify isomer ratios before critical experiments .

Advanced: How can researchers quantify phospholipid degradation products in liposomal formulations containing this compound?

Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) is the gold standard:

- Chromatographic separation: A C18 column with a gradient of acetonitrile/water (0.1% formic acid) resolves intact Lyso PG from hydrolyzed products (e.g., free fatty acids, glycerophosphoglycerol) .

- Mass detection: Multiple reaction monitoring (MRM) targets specific transitions (e.g., m/z 534.6 → 255.2 for stearoyl chain loss) .

- Quantitation: Use deuterated internal standards (e.g., d₃₅-Lyso PG) to correct for matrix effects .

Advanced: How do variations in acyl chain saturation impact the compound’s phase behavior in membrane models?

The stearoyl (18:0) chain confers rigidity due to its saturated structure:

- Differential scanning calorimetry (DSC): Reveals a higher gel-to-liquid crystalline phase transition temperature (~45°C) compared to unsaturated analogs (e.g., 18:1 Lyso PG at ~−20°C) .

- Membrane fluidity assays: Fluorescence anisotropy using DPH probes shows reduced mobility in stearoyl-rich bilayers .

- Contradictions in data: Discrepancies may arise from impurities (e.g., residual 2-LPG isomers) or buffer composition (e.g., NaCl concentration affecting electrostatic interactions) .

Advanced: What factors explain contradictory results in studies of this lipid’s interaction with membrane proteins?

Key variables include:

- Lipid/protein molar ratios: Excess Lyso PG (>10 mol%) may destabilize membranes, skewing protein activity assays .

- Ionic strength: Sodium ions (from the salt form) compete with cationic protein domains for binding to the anionic phosphoglycerol headgroup .

- Aggregation states: Micelle vs. bilayer formation (dependent on concentration) alters accessibility of the hydroxyl group for hydrogen bonding .

- Recommendation: Standardize lipid hydration protocols (e.g., extrusion through 100 nm membranes) and validate lipid-protein ratios via isothermal titration calorimetry (ITC) .

Advanced: How does this compound’s surface adsorption behavior compare to other lysophospholipids in interfacial studies?

The hydroxyl group at sn-2 enhances hydrophilicity, leading to:

- Lower critical micelle concentration (CMC): ~0.1 mM vs. ~1 mM for non-hydroxylated analogs, measured via tensiometry .

- Monolayer studies: Langmuir-Blodgett trough experiments show higher surface pressure (Π ~35 mN/m) at collapse compared to Lyso PC (Π ~25 mN/m) due to headgroup charge repulsion .

- Practical implication: Optimize concentration ranges (0.05–0.5 mM) for studying lipid-protein interactions at air-water interfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.